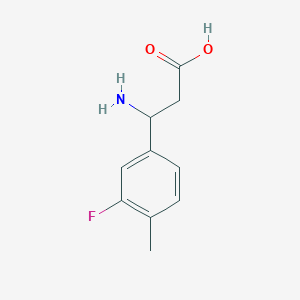
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a propanoic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Amino-3-(4-methylphenyl)propanoic acid: Similar structure but lacks the fluoro group.
3-Amino-3-(4-chlorophenyl)propanoic acid: Contains a chloro group instead of a fluoro group.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which can enhance its biological activity compared to similar compounds .
生物活性
3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid (AFMPA) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
AFMPA has a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of approximately 197.21 g/mol. Its structure features an amino group attached to a propanoic acid backbone with a 3-fluoro-4-methylphenyl substituent, which contributes to its unique chemical properties and potential biological activities.
The biological activity of AFMPA is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring enhances hydrophobic interactions. These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Potential Pharmacological Effects
- Neurotransmitter Modulation: AFMPA may act as an agonist or antagonist at glutamate receptors, which are critical for neurotransmission. Such activity suggests its potential application in treating neurological disorders.
- Anti-inflammatory Properties: While specific data on AFMPA's anti-inflammatory effects remain limited, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties.
Comparative Analysis with Similar Compounds
AFMPA's unique fluorination pattern distinguishes it from structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(4-methylphenyl)propanoic acid | C₉H₁₁NO₂ | Lacks fluorine but retains similar structure |
| 3-Amino-3-(4-chlorophenyl)propanoic acid | C₉H₁₁ClNO₂ | Contains a chloro group instead of fluorine |
| 3-Amino-3-(3-fluorophenyl)propanoic acid | C₉H₁₁FNO₂ | Contains a para-fluorophenyl group |
The presence of the fluorine atom in AFMPA increases lipophilicity and enhances binding affinity to biological targets compared to its non-fluorinated counterparts.
特性
IUPAC Name |
3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFYTWUDZJKSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














